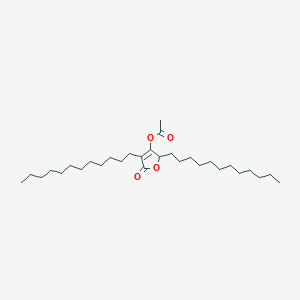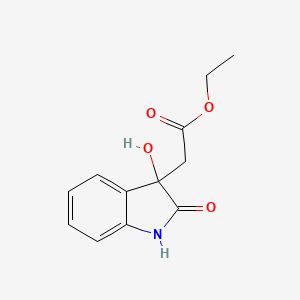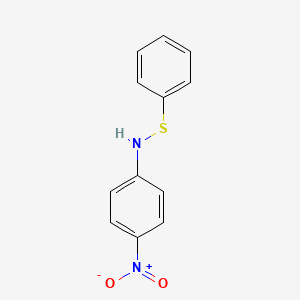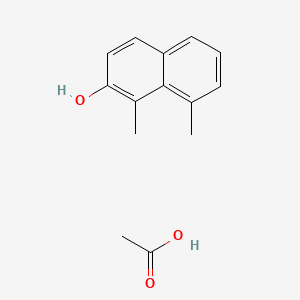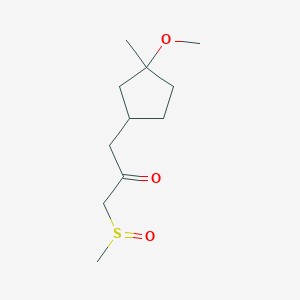
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one is a synthetic organic compound Its structure includes a methanesulfinyl group, a methoxy group, and a methylcyclopentyl group attached to a propan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one typically involves multiple steps:
Formation of the Methanesulfinyl Group: This can be achieved by the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Methoxy Group: This step may involve the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Cyclopentyl Group Formation: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The final step involves the coupling of the methanesulfinyl, methoxy, and cyclopentyl groups to the propan-2-one backbone under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfones.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Compounds with various functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use as a precursor in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The methanesulfinyl group could play a role in redox reactions, while the methoxy and cyclopentyl groups may affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-thiol: Contains a thiol group instead of a ketone.
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-amine: Contains an amine group instead of a ketone.
Uniqueness
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the methanesulfinyl group can influence redox behavior, while the methoxy and cyclopentyl groups can affect solubility, stability, and reactivity.
Propiedades
Número CAS |
65043-71-2 |
|---|---|
Fórmula molecular |
C11H20O3S |
Peso molecular |
232.34 g/mol |
Nombre IUPAC |
1-(3-methoxy-3-methylcyclopentyl)-3-methylsulfinylpropan-2-one |
InChI |
InChI=1S/C11H20O3S/c1-11(14-2)5-4-9(7-11)6-10(12)8-15(3)13/h9H,4-8H2,1-3H3 |
Clave InChI |
ZJAMHEODLRQUDU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1)CC(=O)CS(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)
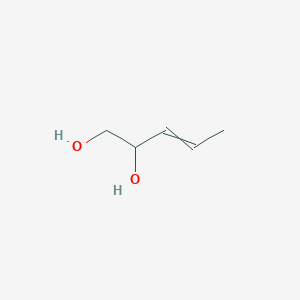
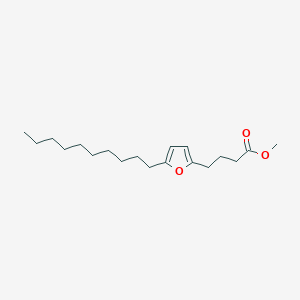
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
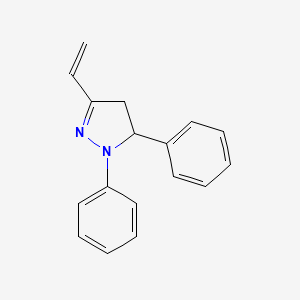
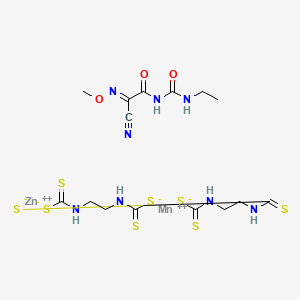



![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)
